Cas no 101084-76-8 ((4-Bromothiophen-3-yl)boronic acid)

(4-Bromothiophen-3-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (4-Bromothiophen-3-yl)boronic acid
- 4-Bromothiophene-3-boronic acid
- 3-Bromothiophene-4-boronic acid
- AKOS BRN-0375
- 4-BroMo-3-thiopheneboronic acid
- 4-Bromothiophen-3-ylboronic acid
- Boronic acid, B-(4-bromo-3-thienyl)-
- GGPJEVFFYNCPJV-UHFFFAOYSA-N
- MFCD06801663
- PS-9790
- (4-bromo-3-thienyl)boronic acid
- DTXSID80629617
- D71316
- FT-0642446
- C4H4BBrO2S
- AMY29961
- CS-0110019
- Phenylboronic acid, 20
- AKOS004116559
- EN300-251468
- A22934
- BDBM92727
- SCHEMBL1278613
- 101084-76-8
- (4-Bromothiophen-3-yl)boronicacid
- 3-bromothiophene-4-boronic acid, AldrichCPR
- AB30026
-
- MDL: MFCD06801663
- インチ: 1S/C4H4BBrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H
- InChIKey: GGPJEVFFYNCPJV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CSC=C1B(O)O
計算された属性
- せいみつぶんしりょう: 205.92100
- どういたいしつりょう: 205.92084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.7Ų
じっけんとくせい
- PSA: 68.70000
- LogP: 0.19040
(4-Bromothiophen-3-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180659-100mg |
(4-Bromothiophen-3-yl)boronic acid |
101084-76-8 | 98% | 100mg |
¥284 | 2023-04-17 | |
Enamine | EN300-251468-0.05g |
(4-bromothiophen-3-yl)boronic acid |
101084-76-8 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
Enamine | EN300-251468-0.25g |
(4-bromothiophen-3-yl)boronic acid |
101084-76-8 | 95% | 0.25g |
$35.0 | 2024-06-19 | |
Enamine | EN300-251468-1.0g |
(4-bromothiophen-3-yl)boronic acid |
101084-76-8 | 95% | 1.0g |
$69.0 | 2024-06-19 | |
abcr | AB248426-10 g |
3-Bromothiophene-4-boronic acid; . |
101084-76-8 | 10g |
€473.80 | 2023-04-27 | ||
Enamine | EN300-251468-2.5g |
(4-bromothiophen-3-yl)boronic acid |
101084-76-8 | 95% | 2.5g |
$109.0 | 2024-06-19 | |
TRC | B695298-1g |
4-Bromothiophene-3-boronic Acid |
101084-76-8 | 1g |
$ 98.00 | 2023-04-18 | ||
Alichem | A169005439-5g |
(4-Bromothiophen-3-yl)boronic acid |
101084-76-8 | 95% | 5g |
$162.64 | 2023-09-07 | |
TRC | B695298-500mg |
4-Bromothiophene-3-boronic Acid |
101084-76-8 | 500mg |
$ 87.00 | 2023-04-18 | ||
TRC | B695298-250mg |
4-Bromothiophene-3-boronic Acid |
101084-76-8 | 250mg |
$ 75.00 | 2023-04-18 |
(4-Bromothiophen-3-yl)boronic acid 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
(4-Bromothiophen-3-yl)boronic acidに関する追加情報
Comprehensive Overview of (4-Bromothiophen-3-yl)boronic acid (CAS No. 101084-76-8)
(4-Bromothiophen-3-yl)boronic acid (CAS No. 101084-76-8) is a highly versatile boronic acid derivative widely used in organic synthesis, pharmaceuticals, and material science. This compound, characterized by its thiophene ring and boronic acid functional group, plays a pivotal role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and polymer chemistry. Its unique structure enables the formation of carbon-carbon bonds, making it indispensable for constructing complex molecular architectures.
The growing demand for heterocyclic boronic acids like (4-Bromothiophen-3-yl)boronic acid is driven by their applications in targeted drug delivery and bioconjugation. Researchers are increasingly exploring its potential in cancer therapeutics, where boron-containing compounds are investigated for their ability to inhibit specific enzymes. Additionally, its role in OLED materials and organic electronics aligns with the surge in sustainable energy solutions, a hot topic in 2024.
From a synthetic perspective, CAS No. 101084-76-8 offers excellent stability and reactivity under mild conditions, making it a preferred choice for high-throughput screening and combinatorial chemistry. Its bromothiophene moiety further enhances its utility in palladium-catalyzed reactions, a frequently searched term among chemists optimizing catalytic efficiency. Recent studies highlight its compatibility with green chemistry protocols, addressing environmental concerns in industrial processes.
In the pharmaceutical sector, (4-Bromothiophen-3-yl)boronic acid is a key intermediate for protease inhibitors and kinase modulators, categories dominating FDA-approved drugs. Its bioisosteric properties (a trending search term) allow it to mimic carboxyl groups, improving drug bioavailability. This aligns with the industry’s focus on small-molecule therapeutics, particularly for neurodegenerative diseases and metabolic disorders.
Quality control of CAS 101084-76-8 is critical, with HPLC and NMR spectroscopy being standard analytical techniques. Suppliers often emphasize low heavy metal content and high purity grades (>98%), as these parameters directly impact reaction yields. The compound’s storage recommendations—typically under inert atmosphere and low temperature—are frequently queried in chemical forums, reflecting user concerns about compound degradation.
Emerging applications include its use in MOF (Metal-Organic Framework) synthesis, a trending topic in nanotechnology circles. The boronic acid-thiophene hybrid structure facilitates coordination with metal ions, enabling tailored porosity for gas storage or molecular sensing. Such innovations resonate with the global push for smart materials, a keyword with rising search volume.
For procurement, researchers prioritize vendors offering bulk-scale availability and custom synthesis options. The compound’s MSDS data and regulatory compliance (e.g., REACH, USP) are also critical considerations, as evidenced by search trends emphasizing safety documentation. Competitive pricing for research-grade versus industrial-grade material is another frequently discussed aspect.
In summary, (4-Bromothiophen-3-yl)boronic acid (CAS No. 101084-76-8) bridges multiple scientific disciplines, from medicinal chemistry to advanced materials. Its adaptability to flow chemistry setups and microwave-assisted synthesis further cements its relevance in contemporary research. As the scientific community continues to explore boron’s unique chemistry, this compound remains at the forefront of innovation.
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